Methyl 2-(2,2,2-trifluoroacetamido)benzoate is a chemical compound characterized by its unique molecular structure, which includes a trifluoroacetamido group. With the molecular formula C_{10}H_{8}F_{3}N_{O}_{4}, this compound is of interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry. The trifluoroacetamido group enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
This compound is classified as an aromatic ester due to the presence of a benzoate moiety. It is synthesized from 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid through esterification with methanol. The unique combination of functional groups in methyl 2-(2,2,2-trifluoroacetamido)benzoate allows it to participate in a wide range of chemical reactions, making it versatile in synthetic chemistry.
The synthesis of methyl 2-(2,2,2-trifluoroacetamido)benzoate typically involves the following steps:
Methyl 2-(2,2,2-trifluoroacetamido)benzoate features a benzoate group linked to a trifluoroacetamido substituent. The molecular structure can be represented as follows:
Methyl 2-(2,2,2-trifluoroacetamido)benzoate can undergo several types of chemical reactions:
The mechanism of action for methyl 2-(2,2,2-trifluoroacetamido)benzoate involves interactions at the molecular level where the trifluoroacetamido group can form hydrogen bonds with specific enzymes or receptors. This interaction modulates their activity, potentially influencing biochemical pathways relevant to its biological applications.
Methyl 2-(2,2,2-trifluoroacetamido)benzoate has several scientific applications:
The compound’s synthetic versatility stems from the orthogonal reactivity of its three functional handles, enabling sequential or parallel derivatization strategies essential for constructing complex pharmacophores:
Ester Hydrolysis: The methyl ester undergoes facile saponification to generate carboxylic acid intermediates for peptide coupling or metal-catalyzed transformations. This reaction preserves the acid-labile trifluoroacetamido group, unlike conventional acetamides requiring protective group strategies [5].
Nucleophilic Aromatic Substitution: Electron-withdrawing effects from the trifluoroacetamido group activate the aromatic ring toward halogenation. Subsequent halogen derivatives (e.g., methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate, CAS 1269494-42-9; MW 373.07 g/mol) serve as cross-coupling partners in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions [9]. The iodine atom at the meta-position relative to both electron-withdrawing groups enables regioselective functionalization.
Trifluoroacetamido Manipulation: Selective deprotection of the trifluoroacetamido group (via base-catalyzed hydrolysis) generates free anilines without ester cleavage, permitting diazotization, reductive alkylation, or acylation to install diverse nitrogen-based functionalities [4].
Reaction Type | Product | Application |
---|---|---|
Ester hydrolysis | 2-(2,2,2-Trifluoroacetamido)benzoic acid | Carboxylic acid bioisostere development |
Electrophilic iodination | Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate | Cross-coupling precursor (e.g., Sonogashira) |
Nucleophilic displacement | Methyl 4-morpholino-2-(2,2,2-trifluoroacetamido)benzoate (CAS 404010-73-7) | Kinase inhibitor intermediate |
Reductive amination | N-aryl glycine derivatives | Peptidomimetic scaffolds |
Structural diversification of this core scaffold generates analogs with tailored physicochemical and target-binding properties, illustrating structure-activity relationship (SAR) principles critical in medicinal chemistry:
Halogenated Derivatives: Introduction of iodine at C5 (methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate) increases molecular weight (373.07 g/mol) and lipophilicity (XLogP3: 3.4), enhancing blood-brain barrier penetration potential. The iodine atom serves as a heavy atom for X-ray crystallography and a radioisotope carrier for molecular imaging [9].
Aminoheterocyclic Variants: Replacement of the ester with morpholine (methyl 4-morpholino-2-(2,2,2-trifluoroacetamido)benzoate, CAS 404010-73-7; MW 332.28 g/mol) introduces a basic nitrogen, reducing logP (predicted XLogP: 1.8) and enhancing solubility. The morpholine oxygen acts as a hydrogen-bond acceptor, improving affinity for kinase ATP pockets [6].
Para-Amino Counterparts: Methyl 4-[(trifluoroacetyl)amino]benzoate (PubChem CID 786481) demonstrates altered electronic distribution. The para-substitution reduces steric hindrance, increasing rotational freedom and altering target selectivity profiles compared to the ortho-constrained parent compound [7].
Table 3: Comparative Analysis of Key Structural Analogs
Analog | CAS Number | Molecular Weight | XLogP3 | Hydrogen Bonding (Donor/Acceptor) |
---|---|---|---|---|
Methyl 2-(2,2,2-trifluoroacetamido)benzoate | 31385-12-3 | 247.17 g/mol | ~2.0 | 1 / 6 |
Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate | 1269494-42-9 | 373.07 g/mol | 3.4 | 1 / 6 |
Methyl 4-morpholino-2-(2,2,2-trifluoroacetamido)benzoate | 404010-73-7 | 332.28 g/mol | ~1.8 | 1 / 7 |
Methyl 4-[(trifluoroacetyl)amino]benzoate | Not specified | 247.17 g/mol | ~2.1 | 1 / 6 |
The integration of trifluoroacetamide motifs into drug design represents a strategic response to challenges in metabolic stability and target affinity:
Early Applications (1980s–1990s): Initial use focused on metabolic stabilization. Replacement of conventional acetamides with trifluoroacetamides in antibiotic prototypes (e.g., PABA derivatives) reduced oxidative deacetylation by cytochrome P450 enzymes, prolonging half-lives. The strong electron-withdrawing effect (–I effect) of the CF₃ group lowered the amide nitrogen’s basicity, diminishing unwanted protonation in physiological environments [4] [5].
Targeted Kinase Inhibitors (2000s–Present): Structural insights revealed trifluoroacetamides form bidentate hydrogen bonds with kinase hinge regions. In vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, derivatives like (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide achieved IC₅₀ values of 65 nM through trifluoroacetamido-mediated interactions with Asp1044 and Glu883 residues in the DFG motif. Molecular dynamics simulations confirmed complex stability over 100 ns trajectories .
DNA Topoisomerase I Inhibitors: Integration into camptothecin analogs exploited the trifluoroacetamido group’s role in DNA minor groove recognition. Ligand-based pharmacophore models identified trifluoroacetamido benzoates as key components in virtual screening libraries targeting topoisomerase I-DNA cleavage complexes [3].
Indole-Based Anticancer Agents: Hybridization with indole scaffolds (e.g., sunitinib derivatives) yielded multi-targeted inhibitors. Trifluoroacetamido benzoates serve as synthetic precursors to indole-truncated analogs exhibiting dual tubulin polymerization and kinase inhibition, demonstrating the pharmacophore’s adaptability to polypharmacology approaches [8].
Era | Therapeutic Focus | Design Strategy | Key Advancement |
---|---|---|---|
1980s–1990s | Antimicrobials | Metabolic stabilization | Reduced CYP450-mediated deacetylation |
2000s–2010s | Kinase inhibitors | H-bond enhancement in ATP sites | Bidentate binding to DFG motif (e.g., VEGFR-2) |
2010s–Present | Topoisomerase inhibitors | DNA groove recognition enhancement | Improved stacking with base pairs in cleavage complexes |
Present–Future | PROTACs & bifunctional agents | Pharmacophore hybridization | Trifluoroacetamido as linker/recognition element |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: